REACTION_CXSMILES
|
[C:1]([O-:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[C:11]([O-:20])(=[O:19])[C:12]1[C:13](=[CH:15][CH:16]=[CH:17][CH:18]=1)[OH:14].[C:21]([O-:30])(=[O:29])[C:22]1[C:23](=[CH:25][CH:26]=[CH:27][CH:28]=1)[OH:24].[Mg+2:31].[OH:32][CH2:33][CH2:34][N+:35]([CH3:38])([CH3:37])[CH3:36]>O>[C:1]([O-:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[C:11]([O-:20])(=[O:19])[C:12]1[C:13](=[CH:15][CH:16]=[CH:17][CH:18]=1)[OH:14].[C:21]([O-:30])(=[O:29])[C:22]1[C:23](=[CH:25][CH:26]=[CH:27][CH:28]=1)[OH:24].[Mg+2:31].[OH:32][CH2:33][CH2:34][N+:35]([CH3:38])([CH3:37])[CH3:36].[C:1]([O:10][CH2:17][CH2:18][N+:35]([CH3:37])([CH3:36])[CH3:34])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[C:1]([O-:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[Mg+2:31].[C:1]([O-:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[C:1]([O-:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4] |f:0.1.2.3.4,6.7.8.9.10,12.13.14|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)[O-].C(C=1C(O)=CC=CC1)(=O)[O-].C(C=1C(O)=CC=CC1)(=O)[O-].[Mg+2].OCC[N+](C)(C)C
|
Name
|
|
Quantity
|
87 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)[O-].C(C=1C(O)=CC=CC1)(=O)[O-].C(C=1C(O)=CC=CC1)(=O)[O-].[Mg+2].OCC[N+](C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
was fully dissolved
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 10% |
Name
|
|
Type
|
product
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)[O-].C(C=1C(O)=CC=CC1)(=O)[O-].C(C=1C(O)=CC=CC1)(=O)[O-].[Mg+2].OCC[N+](C)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)OCC[N+](C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 587 mg |
Name
|
|
Type
|
product
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)[O-].[Mg+2].C(C=1C(O)=CC=CC1)(=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 725 mg |
Name
|
|
Type
|
product
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |